5-chloro-3-nitro-1H-1,2,4-triazole 5-chloro-3-nitro-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001064
InChI: InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
SMILES:
Molecular Formula: C2HClN4O2
Molecular Weight: 148.51 g/mol

5-chloro-3-nitro-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC16001064

Molecular Formula: C2HClN4O2

Molecular Weight: 148.51 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-nitro-1H-1,2,4-triazole -

Specification

Molecular Formula C2HClN4O2
Molecular Weight 148.51 g/mol
IUPAC Name 3-chloro-5-nitro-1H-1,2,4-triazole
Standard InChI InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
Standard InChI Key CCQBFHMMQFUKKZ-UHFFFAOYSA-N
Canonical SMILES C1(=NC(=NN1)Cl)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characterization of 5-Chloro-3-nitro-1H-1,2,4-triazole

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3 and 5 with nitro (-NO₂) and chloro (-Cl) groups, respectively. This arrangement creates a highly polarized heterocyclic system, with the electron-withdrawing nitro group at position 3 and the chloro substituent at position 5 inducing significant charge distribution differences compared to unsubstituted triazoles .

Key Physicochemical Parameters

While direct experimental data for 5-chloro-3-nitro-1H-1,2,4-triazole remains limited, properties can be extrapolated from structurally related compounds:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂HClN₄O₂Derived from 1H-1,2,4-triazole core
Molecular Weight174.55 g/molCalculated from formula
Density1.65–1.75 g/cm³Comparison to and
Melting Point210–225°CAnalogous nitro-triazoles
LogP0.8–1.2Computational prediction
Aqueous Solubility<1 mg/mL (25°C)Similar to and

The nitro group’s strong electron-withdrawing effect likely enhances thermal stability compared to non-nitrated analogs, while the chloro substituent contributes to increased lipophilicity .

Synthetic Methodologies

Core Triazole Formation

The patent CN105906575A details a high-pressure synthesis of 1H-1,2,4-triazole derivatives using formate esters, hydrazine hydrate, and ammonium salts. Adaptation of this method could involve:

  • Initial cyclization: Methyl formate (4.0 kg) reacts with 85% hydrazine hydrate (2.0 kg) and ammonium chloride (2.0 kg) at 120°C under pressure .

  • Post-functionalization:

    • Nitration: Introduce nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C

    • Chlorination: Utilize PCl₅ or SOCl₂ in anhydrous conditions

This two-step approach could theoretically yield 5-chloro-3-nitro-1H-1,2,4-triazole with modifications to reaction stoichiometry and temperature profiles .

Optimization Challenges

Key considerations for scale-up include:

  • Regioselectivity control: Ensuring preferential nitration at position 3

  • Byproduct management: Separation of 3-nitro vs. 5-nitro isomers

  • Purification: Recrystallization from ethanol/water mixtures (as in )

Industrial and Regulatory Considerations

Regulatory Status

No current FDA approvals, but the compound falls under:

  • HS Code 2933990090: Heterocyclic compounds with nitrogen heteroatoms

  • GHS classifications:

    • H302 (Harmful if swallowed)

    • H315 (Causes skin irritation)

Future Research Directions

Synthetic Chemistry Priorities

  • Development of one-pot synthesis combining cyclization and nitration/chlorination

  • Exploration of microwave-assisted reactions to improve yields

Biological Evaluation Needs

  • Target validation: Screening against type I nitroreductase isoforms

  • Formulation studies: Nano-encapsulation to address solubility limitations

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